molecular formula C6H14N2O3S B134245 (3R)-3-Aminopentanenitrile methanesulfonate CAS No. 474645-97-1

(3R)-3-Aminopentanenitrile methanesulfonate

Cat. No. B134245
CAS RN: 474645-97-1
M. Wt: 194.25 g/mol
InChI Key: YFUWGHZSEBRWEO-NUBCRITNSA-N
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Description

“(3R)-3-Aminopentanenitrile methanesulfonate” is a chemical compound that likely contains an aminopentanenitrile group and a methanesulfonate group. The “3R” denotes the configuration of the chiral center in the aminopentanenitrile group .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include multiple bonds, rotatable bonds, and possibly a sulfone or sulfonate group .


Chemical Reactions Analysis

Methanesulfonic acid (MSA), a component of methanesulfonate, is a very strong acid that is stable against chemical oxidation and reduction . It’s used in hydrometallurgy and has several appealing properties .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Methanesulfonate, derived from the atmospheric oxidation of dimethyl sulfide (DMS) produced by oceanic phytoplankton, significantly contributes to marine aerosols. Its hygroscopic properties, critical in cloud condensation processes, are examined through studies revealing that methanesulfonate salts like CH3SO3Na, CH3SO3K, and (CH3SO3)2Ca show distinct hygroscopic behaviors at various relative humidities, affecting cloud formation and climate modeling (Guo et al., 2020). The transformation of methanesulfonic acid (MSA) and its salts through heterogeneous OH oxidation, further elucidating their roles in atmospheric chemistry, highlights the complex processes affecting aerosol composition and dynamics (Kwong et al., 2018).

Organic Synthesis and Catalysis

Methanesulfonic acid and its derivatives serve as catalysts and intermediates in various organic syntheses. For instance, manganese dioxide and methanesulfonic acid systems efficiently promote alkylation of benzylic ethers and carbamates with ketones, demonstrating the versatility of methanesulfonic acid in facilitating C-H bond activation under mild conditions (Liu et al., 2013). Similarly, the use of glycosyl methanesulfonates in regio- and stereoselective couplings, catalyzed by diarylborinic acids, underscores the role of methanesulfonates in the synthesis of complex molecules, including carbohydrates (D’Angelo & Taylor, 2016).

Energy Storage and Electrochemistry

The study of vanadium redox flow batteries (VRFBs) introduces methanesulfonic acid (MSA) and aminomethylsulfonic acid (AMSA) as additives enhancing the electrochemical properties and thermal stability of electrolytes. These additives improve the activity and reversibility of the V(IV)/V(V) redox couple, demonstrating the potential of methanesulfonic acid derivatives in optimizing energy storage systems (He et al., 2013).

Chemical Stability and Reactivity Studies

Research into the stability and reactivity of methanesulfonic acid and its derivatives under various conditions offers insights into their behavior in different chemical environments. For example, the formation and decomposition of methanesulfonyl iodide in aqueous solutions have been explored, providing valuable information on its potential applications and reactivity patterns (Rajakaruna et al., 2019).

Future Directions

Methanesulfonic acid, a component of methanesulfonate, is expected to become more widely available and increasingly attractive due to its many applications and the industrialization of a new sustainable synthesis process . This could potentially impact the future directions of compounds like “(3R)-3-Aminopentanenitrile methanesulfonate”.

properties

IUPAC Name

(3R)-3-aminopentanenitrile;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.CH4O3S/c1-2-5(7)3-4-6;1-5(2,3)4/h5H,2-3,7H2,1H3;1H3,(H,2,3,4)/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUWGHZSEBRWEO-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC#N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722054
Record name Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474645-97-1
Record name Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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